3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a pyrazole ring with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed cross-coupling reactions. These methods are favored for their efficiency and ability to produce high yields. For example, the Suzuki-Miyaura coupling reaction can be employed to couple the thiophene and pyrazole rings .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
3-(5-Chlorothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C9H10ClN3S |
---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13) |
InChI Key |
LKDGFIRXYBODMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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